molecular formula C8H12N4O7 B15216568 1-(2,5-Dioxoimidazolidin-4-yl)urea succinate CAS No. 4492-74-4

1-(2,5-Dioxoimidazolidin-4-yl)urea succinate

Cat. No.: B15216568
CAS No.: 4492-74-4
M. Wt: 276.20 g/mol
InChI Key: CDUBVCRRJCYVOD-UHFFFAOYSA-N
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Description

1-(2,5-Dioxoimidazolidin-4-yl)urea succinate is a derivative of allantoin (IUPAC: (2,5-dioxoimidazolidin-4-yl)urea), a naturally occurring compound first isolated from plants such as Mirabilis jalapa and Desmodium styracifolium . Allantoin is widely used in cosmetics and pharmaceuticals for its moisturizing, keratolytic, and wound-healing properties . The succinate form likely involves succinic acid as a counterion or ester, enhancing solubility and bioavailability for targeted applications.

Properties

CAS No.

4492-74-4

Molecular Formula

C8H12N4O7

Molecular Weight

276.20 g/mol

IUPAC Name

butanedioic acid;(2,5-dioxoimidazolidin-4-yl)urea

InChI

InChI=1S/C4H6N4O3.C4H6O4/c5-3(10)6-1-2(9)8-4(11)7-1;5-3(6)1-2-4(7)8/h1H,(H3,5,6,10)(H2,7,8,9,11);1-2H2,(H,5,6)(H,7,8)

InChI Key

CDUBVCRRJCYVOD-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=O)O.C1(C(=O)NC(=O)N1)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dioxoimidazolidin-4-yl)urea succinate typically involves the reaction of dichloroacetic acid with urea. The process begins by adding sodium methoxide solution and methanol into a reaction tank, which is then heated to 40-50°C. Dichloroacetic acid is slowly added dropwise, and the reaction mixture is refluxed for 2 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dioxoimidazolidin-4-yl)urea succinate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

1-(2,5-Dioxoimidazolidin-4-yl)urea succinate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share core imidazolidinone or urea moieties but differ in substituents and functional groups:

Compound Name Molecular Formula Key Structural Features Primary Applications References
Allantoin C₄H₆N₄O₃ 2,5-Dioxoimidazolidin-4-yl urea Skincare, wound healing
Batesiin C₈H₈N₈O₆ Bis-(2,5-dioxoimidazolidin-4-yl) urea Antiplasmodial activity
Imidazolidinyl Urea (Germall 115) C₁₁H₁₆N₈O₈ Hydroxymethylated derivatives Cosmetic preservative
Diazolidinyl Urea C₈H₁₄N₄O₇ Bis-hydroxymethylated urea Antimicrobial preservative
Schiff Base Inhibitor (ALS) C₁₃H₁₄N₄O₄ Benzylidene-substituted urea Corrosion inhibition
1-(2,5-Dioxoimidazolidin-4-yl)urea Succinate Not reported Succinic acid conjugate of allantoin Enhanced solubility for drug delivery (inferred)

Functional and Pharmacological Comparison

Allantoin
  • Mechanism : Promotes epidermal proliferation and barrier repair via hydration .
  • Safety: Non-irritating; widely used in hypoallergenic formulations .
  • Research: NMR data (δH 4.3 ppm for imidazolidinone protons) .
Batesiin
  • Activity: Novel antiplasmodial properties against Plasmodium falciparum .
  • Structural Notes: NMR shifts (δC 156.2 ppm for carbonyl groups) differ from allantoin due to dimerization .
Imidazolidinyl Urea (Germall 115)
  • Function : Releases formaldehyde for antimicrobial activity .
  • Toxicity: Potential cytotoxicity at high concentrations (IC₅₀: 0.1–1.0 mM in keratinocytes) .
Diazolidinyl Urea
  • Applications : Broad-spectrum preservative in cosmetics .
  • Risks : Associated with allergic contact dermatitis due to formaldehyde release .
Schiff Base Inhibitor (ALS)
  • Efficiency : 92% corrosion inhibition of carbon steel in HCl at 318 K .
  • Adsorption : Follows Langmuir isotherm; strong interaction with metal surfaces .
1-(2,5-Dioxoimidazolidin-4-yl)urea Succinate
  • Inferred Advantages : Succinate likely improves aqueous solubility, enabling use in injectables or topical gels.
  • Research Gap : Direct pharmacological data are absent; properties extrapolated from allantoin and succinate derivatives in other contexts .

Research Findings and Data Tables

Table 1. NMR Chemical Shift Comparison (Allantoin vs. Batesiin)

Proton/Carbon Position Allantoin (δ, ppm) Batesiin (δ, ppm)
Imidazolidinone C=O 170.5 (C2/C5) 170.8 (C2/C5)
Urea NH 6.10 (s, 2H) 6.35 (s, 4H)
Imidazolidinone CH 4.30 (s, 1H) 4.45 (s, 2H)

Table 2. Corrosion Inhibition Efficiency of ALS

Concentration (M) Temperature (K) Inhibition Efficiency (%)
5.0 × 10⁻⁴ 318 92
1.0 × 10⁻⁴ 298 78

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